![molecular formula C18H23NO2 B14739739 [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate CAS No. 6383-64-8](/img/structure/B14739739.png)
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate is an organic compound with a complex structure that includes an ethylanilino group, a dimethylhexenyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Ethylanilino Group: This can be achieved by reacting aniline with ethyl bromide under basic conditions.
Construction of the Dimethylhexenyl Group: This involves the alkylation of a suitable precursor, such as 2,3-dimethylbut-2-ene, with an appropriate halide.
Coupling of the Two Fragments: The ethylanilino and dimethylhexenyl groups are then coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Acetate Ester: Finally, the acetate ester is formed by reacting the coupled product with acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [6-(N-methylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate
- [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] propionate
- [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] butyrate
Uniqueness
The unique combination of the ethylanilino group and the dimethylhexenyl group in [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate provides distinct chemical properties that may not be present in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
6383-64-8 |
|---|---|
Formule moléculaire |
C18H23NO2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate |
InChI |
InChI=1S/C18H23NO2/c1-6-19(17-11-8-7-9-12-17)14-10-13-18(5,15(2)3)21-16(4)20/h7-9,11-12H,2,6,14H2,1,3-5H3 |
Clé InChI |
JEMATAHMMILYAX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC#CC(C)(C(=C)C)OC(=O)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)


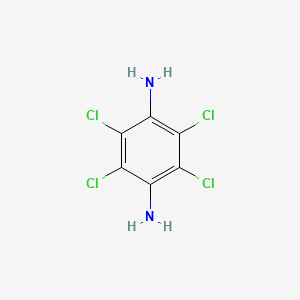

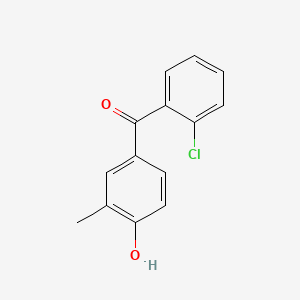
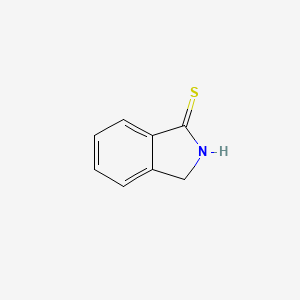
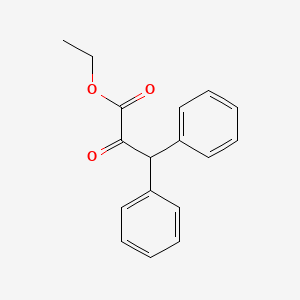
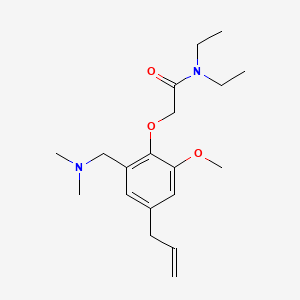



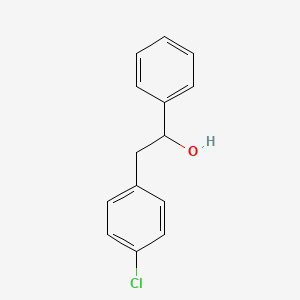
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
